3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile
CAS No.: 1050910-31-0
Cat. No.: VC2806019
Molecular Formula: C14H14F3N3O
Molecular Weight: 297.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1050910-31-0 |
|---|---|
| Molecular Formula | C14H14F3N3O |
| Molecular Weight | 297.28 g/mol |
| IUPAC Name | 3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile |
| Standard InChI | InChI=1S/C14H14F3N3O/c15-14(16,17)10-4-5-12(19-9-10)11(8-18)13(21)20-6-2-1-3-7-20/h4-5,9,11H,1-3,6-7H2 |
| Standard InChI Key | YUXDMNOQCYGFAL-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C(C#N)C2=NC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1CCN(CC1)C(=O)C(C#N)C2=NC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile is identified by the CAS registry number 1050910-31-0. It belongs to the class of nitrile-containing compounds featuring a pyridine ring with a trifluoromethyl substituent and a piperidine amide moiety. This compound represents an interesting intersection of heterocyclic chemistry and functional group diversity, making it potentially valuable for both research and practical applications.
The basic physical and chemical properties of this compound are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile
| Property | Value |
|---|---|
| CAS Number | 1050910-31-0 |
| Molecular Formula | C₁₄H₁₄F₃N₃O |
| Molecular Weight | 297.28 g/mol |
| Physical Form | Powder |
| Purity | 95% (typical commercial grade) |
| Storage Temperature | Room Temperature |
The compound possesses several key functional groups including a trifluoromethyl group, pyridine ring, cyano group, and a piperidinyl amide, which collectively contribute to its chemical reactivity and potential applications .
Structural Characteristics
Structural Formula and Representation
The structure of 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile features a central carbon atom that connects three key components: a cyano group, a piperidinyl amide moiety, and a 5-(trifluoromethyl)pyridin-2-yl substituent. This arrangement creates a molecule with interesting spatial and electronic properties that influence its reactivity and potential applications .
Structural Identifiers and Nomenclature
The compound can be identified through several standardized chemical identifiers as listed in Table 2.
Table 2: Structural Identifiers for 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile |
| InChI | InChI=1S/C14H14F3N3O/c15-14(16,17)10-4-5-12(19-9-10)11(8-18)13(21)20-6-2-1-3-7-20/h4-5,9,11H,1-3,6-7H2 |
| InChIKey | YUXDMNOQCYGFAL-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C(C#N)C2=NC=C(C=C2)C(F)(F)F |
| PubChem CID | 43810605 |
These identifiers provide standardized ways to uniquely identify the compound in chemical databases and literature, facilitating research and information exchange .
Electronic and Molecular Features
Electron Distribution and Bonding
The 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile molecule contains multiple electron-rich centers. The pyridine nitrogen, carbonyl oxygen, and nitrile nitrogen all serve as potential electron donors, while the trifluoromethyl group acts as an electron-withdrawing substituent. This electronic distribution creates an interesting polarity profile across the molecule that influences its reactivity patterns and intermolecular interactions.
Conformational Analysis
The piperidine ring in this compound typically adopts a chair conformation, similar to that observed in the related compound 3-Oxo-3-(piperidin-1-yl)propanenitrile, where the piperidine ring exhibits a chair conformation with puckering parameters Q = 0.5455 Å, Θ = 1.84° and φ = 113° . The conformational flexibility of the piperidine ring may play a role in the compound's biological activity and binding properties, if any exist.
Synthesis and Chemical Reactivity
Chemical Reactivity
The presence of multiple functional groups in 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile suggests diverse reactivity patterns:
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The nitrile group (-C≡N) can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, or participate in cycloaddition reactions.
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The carbonyl group (C=O) is susceptible to nucleophilic addition reactions.
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The trifluoromethyl-substituted pyridine ring may participate in various electrophilic and nucleophilic aromatic substitution reactions, though with selectivity influenced by the electron-withdrawing nature of the trifluoromethyl group.
These reactive sites provide multiple handles for potential chemical modifications, making the compound a versatile building block for synthetic chemistry applications.
Physical Properties and Spectroscopic Data
Solubility and Thermal Properties
The solubility profile of 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile is expected to show moderate solubility in polar organic solvents such as alcohols, ketones, and chlorinated solvents, based on its functional groups. Its solubility in water is likely limited due to the presence of hydrophobic moieties like the piperidine ring and trifluoromethyl group.
Spectroscopic Characteristics
The compound would display characteristic spectroscopic features that reflect its structural components:
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In infrared (IR) spectroscopy, distinctive absorption bands would be expected for the nitrile group (around 2200 cm⁻¹) and the carbonyl group (around 1650-1700 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal signals characteristic of the piperidine ring protons, aromatic protons from the pyridine ring, and the methine proton adjacent to the nitrile group.
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Mass spectrometry would show a molecular ion peak at m/z 297, corresponding to the molecular weight, along with fragmentation patterns characteristic of the piperidine and pyridine moieties.
These spectroscopic properties would be valuable for confirming the structure and purity of synthesized samples.
Related Compounds and Structural Analogs
Direct Structural Analogs
Several compounds structurally related to 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile have been reported in the literature:
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3-Oxo-3-(piperidin-1-yl)propanenitrile: A simpler analog lacking the 5-(trifluoromethyl)pyridin-2-yl substituent, this compound has been crystallographically characterized and shows interesting hydrogen bonding patterns in the solid state .
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3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile: This compound contains an oxime ether functionality that modifies the electronic and steric properties of the central carbon, potentially altering its reactivity and biological properties .
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3-(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-propionitrile: This compound features a different arrangement of the trifluoromethylpyridine and nitrile groups, highlighting the diversity of structures that can be created with these functional components .
Functional Analogs
Compounds with similar functional groups have been explored in various applications:
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5-(Trifluoromethyl)pyridine derivatives: These compounds have been investigated for their potential applications in pharmaceutical research, particularly as components of kinase inhibitors and other bioactive molecules .
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Nitrile-containing heterocyclic compounds: These have found applications in medicinal chemistry, serving as precursors to various pharmacologically active compounds including enzyme inhibitors .
The structural similarity to these functional analogs suggests potential applications for 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile in related fields.
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